molecular formula C₂₃H₂₇D₄Cl₂N₃O B1146734 Opipramol-d4 CAS No. 1215716-70-3

Opipramol-d4

Katalognummer B1146734
CAS-Nummer: 1215716-70-3
Molekulargewicht: 440.44
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Opipramol is a tricyclic antidepressant and anxiolytic compound known for its high affinity to sigma receptors (sigma-1 and sigma-2) without reuptake-inhibiting properties, distinguishing it from other tricyclic antidepressants. It exhibits pronounced D2-, 5-HT2-, and H1-blocking potential, contributing to its therapeutic effects in treating anxious-depressive states and general anxiety disorder (Möller, Volz, Reimann, & Stoll, 2001).

Synthesis Analysis

The synthesis of deuterium-labeled compounds like Opipramol-d4 typically involves selective deuterium incorporation into the parent molecule. For example, deuterated imipramine, structurally related to Opipramol, was synthesized using acid-catalyzed hydrogen-deuterium exchange reactions, indicating a potential pathway for Opipramol-d4 synthesis (Baba, Furuta, Sasaki, & Kasuya, 1985).

Molecular Structure Analysis

Opipramol's structure, characterized by tricyclic and sigma ligand properties, plays a significant role in its interaction with the N-methyl-D-aspartate (NMDA) receptor complex, influencing its neuroprotective and anxiolytic effects (Rao, Cler, Mick, Ragan, Lanthorn, Contreras, Iyengar, & Wood, 1990; Müller, Siebert, Holoubek, & Gentsch, 2004). These interactions are crucial for understanding the molecular basis of Opipramol's pharmacological activity.

Chemical Reactions and Properties

Opipramol's interactions with sigma receptors and its modulation of NMDA receptor complex activity underline its unique chemical properties, which differ from those of conventional tricyclic antidepressants. Its ability to form stable complexes with biological targets, such as P4502C9, further illustrates its complex chemical behavior (Mary, Panicker, Kavitha, Yathirajan, Siddegowda, Cruz, Nogueira, Al‐Saadi, Van Alsenoy, & War, 2015).

Physical Properties Analysis

The solubility and stability of Opipramol have been improved through complexation with beta-cyclodextrin, indicating that its physical properties can be modulated to enhance bioavailability (Majewska, Skwierawska, Kamińska, & Prześniak-Welenc, 2018).

Chemical Properties Analysis

The electrooxidative behavior of Opipramol has been studied, showing its irreversible oxidation and diffusion-controlled process at a glassy carbon electrode, which is significant for analytical determinations and understanding its chemical properties in biological matrices (Turhan & Uslu, 2008).

Wissenschaftliche Forschungsanwendungen

  • Anxiety Disorder Treatment : A study by Möller et al. (2001) found that opipramol is effective in treating Generalized Anxiety Disorder (GAD). It has anxiolytic efficacy superior to placebo and is comparable to alprazolam in this regard (Möller, Volz, Reimann, & Stoll, 2001).

  • Neuroprotection Against Ischemia : Research by Rao et al. (1990) demonstrated that opipramol offers significant neuronal protection against ischemia-induced neuronal cell loss. This indicates its potential in neuroprotective applications (Rao, Cler, Mick, et al., 1990).

  • Sigma Receptor Binding : A study by Ferris et al. (1991) revealed that opipramol binds to sigma receptors in rat brain membranes, suggesting its therapeutic effects might be mediated through these receptors (Ferris, Hirsch, Brooks, et al., 1991).

  • Somatoform Disorders : Opipramol has been found effective in treating somatoform disorders. A placebo-controlled trial by Volz et al. (2000) supported its efficacy in this indication, showing statistical effectiveness over placebo (Volz, Möller, Reimann, & Stoll, 2000).

  • Anxiolytic Properties : Müller et al. (2004) found that opipramol has anxiolytic properties and its interaction with sigma sites is involved in these effects. The study suggests a potential role for opipramol in treating anxiety and depressive symptoms (Müller, Siebert, Holoubek, & Gentsch, 2004).

  • Gastroprotective Effects : A study by Dursun et al. (2009) highlighted the gastroprotective effects of opipramol, indicating its potential utility in treating gastric ulcer diseases, especially for patients with concurrent depression (Dursun, Albayrak, Bilici, et al., 2009).

Zukünftige Richtungen

Opipramol, the non-deuterated form of Opipramol-d4, is currently used as an antidepressant and anxiolytic . Future research may focus on the potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems .

Eigenschaften

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opipramol-d4

Citations

For This Compound
2
Citations
MP Elmiger, M Poetzsch, AE Steuer… - Analytical and …, 2017 - Springer
In postmortem toxicology, fast methods can provide a triage to avoid unnecessary autopsies. Usually, this requires multiple qualitative and quantitative analytical methods. The aim of …
Number of citations: 13 link.springer.com
M Degreef - 2022 - repository.uantwerpen.be
Toxicological analysis requires broad screening for both therapeutically prescribed and illicit compounds, including their metabolites. This research sought to develop reliable, fast and …
Number of citations: 1 repository.uantwerpen.be

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.